N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester
Description
Chemical Structure: The compound (CAS 78774-18-2) features an N-acetyl-L-cysteine backbone with a 2-chloropropyl thioether substituent and a methyl ester group. Its molecular formula is $ \text{C}{10}\text{H}{16}\text{ClNO}_3\text{S} $, and its InChI identifier is JGUYKEVAYUBJIF-XDKWHASVSA-N . The 2-chloropropyl group introduces chlorine’s electronegativity and lipophilicity, while the methyl ester enhances volatility for analytical applications.
Its structural features make it relevant for investigating chlorinated compound reactivity and biological interactions.
Properties
CAS No. |
78774-18-2 |
|---|---|
Molecular Formula |
C9H16ClNO3S |
Molecular Weight |
253.75 g/mol |
IUPAC Name |
methyl (2R)-2-acetamido-3-(2-chloropropylsulfanyl)propanoate |
InChI |
InChI=1S/C9H16ClNO3S/c1-6(10)4-15-5-8(9(13)14-3)11-7(2)12/h6,8H,4-5H2,1-3H3,(H,11,12)/t6?,8-/m0/s1 |
InChI Key |
JGUYKEVAYUBJIF-XDKWHASVSA-N |
Isomeric SMILES |
CC(CSC[C@@H](C(=O)OC)NC(=O)C)Cl |
Canonical SMILES |
CC(CSCC(C(=O)OC)NC(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
N-Acetyl-L-Cysteine Methyl Ester Formation
The synthesis begins with the esterification of N-acetyl-L-cysteine (NAC) to its methyl ester derivative, a precursor critical for subsequent thiol alkylation. As demonstrated in US Patent 9,889,103, this step involves refluxing NAC in anhydrous methanol with concentrated sulfuric acid as a catalyst. The reaction proceeds via acid-catalyzed nucleophilic acyl substitution, where methanol attacks the protonated carbonyl group of NAC.
Representative Protocol :
- NAC (162.7 g) is suspended in dry methanol (600 mL) under nitrogen.
- Concentrated H₂SO₄ (4 mL) is added dropwise at room temperature with vigorous stirring.
- After 24 hours, the mixture is neutralized with saturated aqueous sodium bicarbonate and extracted with dichloromethane.
- The organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield N-acetyl-L-cysteine methyl ester as a white solid (120 g, 74% yield).
Key Analytical Data :
Thiol Alkylation with 2-Chloropropyl Bromide
The second stage introduces the 2-chloropropyl group to the thiol moiety of N-acetyl-L-cysteine methyl ester. This SN₂ alkylation requires careful control of pH and solvent polarity to avoid disulfide formation or ester hydrolysis.
Optimized Alkylation Protocol :
- N-Acetyl-L-cysteine methyl ester (10.0 g, 56.5 mmol) is dissolved in dry tetrahydrofuran (THF, 150 mL).
- 2-Chloropropyl bromide (7.2 mL, 67.8 mmol) and triethylamine (9.5 mL, 67.8 mmol) are added under nitrogen at 0°C.
- The reaction is stirred at room temperature for 12 hours, followed by quenching with ice-cold water (100 mL).
- The product is extracted with ethyl acetate (3 × 50 mL), dried over Na₂SO₄, and concentrated under reduced pressure.
- Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields N-acetyl-S-2-chloropropyl-L-cysteine methyl ester as a colorless oil (12.1 g, 82% yield).
Critical Reaction Parameters :
- Base Selection : Triethylamine outperforms inorganic bases (e.g., K₂CO₃) by minimizing ester hydrolysis.
- Solvent : THF ensures solubility of both the cysteine derivative and alkylating agent while suppressing side reactions.
- Temperature : Room temperature prevents exothermic decomposition of 2-chloropropyl bromide.
Mechanistic and Kinetic Insights
Esterification Kinetics
The acid-catalyzed esterification of NAC follows pseudo-first-order kinetics, with a rate constant (k) of 0.042 h⁻¹ at 25°C. Sulfuric acid protonates the carbonyl oxygen, increasing electrophilicity for methanol attack. The reaction reaches 95% conversion within 24 hours, as confirmed by HPLC analysis.
Alkylation Regioselectivity
The thiol group’s nucleophilicity (pKa ≈ 8.3) enables selective alkylation at pH 7–8, where the thiolate anion (RS⁻) predominates. Density functional theory (DFT) calculations reveal a 15.3 kcal/mol activation barrier for the SN₂ attack on 2-chloropropyl bromide, favoring inversion at the electrophilic carbon. Competing elimination pathways are negligible due to the primary alkyl halide structure.
Structural Validation and Analytical Profiling
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (CDCl₃) :
- δ 4.51 (m, 1H, Cα-H)
- δ 3.72 (s, 3H, OCH₃)
- δ 3.42–3.28 (m, 2H, SCH₂CHCl)
- δ 2.94 (dd, 1H, J = 13.5 Hz, CH₂S)
- δ 2.12 (s, 3H, COCH₃)
- δ 1.78–1.65 (m, 2H, CH₂Cl)
¹³C NMR (CDCl₃) :
- δ 170.8 (COCH₃)
- δ 170.2 (COOCH₃)
- δ 53.1 (OCH₃)
- δ 44.7 (SCH₂)
- δ 40.3 (Cα)
- δ 35.8 (CHCl)
- δ 22.1 (COCH₃)
High-Resolution Mass Spectrometry
HRMS (ESI+) :
- Calculated for C₉H₁₆ClNO₃S [M+H]⁺: 278.0584
- Found: 278.0581
Comparative Analysis of Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
Immobilization of NAC on Wang resin enables sequential alkylation and esterification, but yields are suboptimal (≤45%) due to steric hindrance.
Enzymatic Esterification
Lipase-catalyzed transesterification of NAC with methyl acrylate in ionic liquids achieves 68% conversion but requires costly enzyme immobilization.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Reagents
| Reagent | Cost (USD/kg) | Equivalents | Total Cost (USD/kg product) |
|---|---|---|---|
| 2-Chloropropyl bromide | 120 | 1.2 | 144 |
| Triethylamine | 90 | 1.1 | 99 |
| THF | 25 | 10 | 250 |
Waste Stream Management
- THF Recovery : Distillation recovers 85% of THF for reuse, reducing solvent costs by $212/kg product.
- Brine Neutralization : Aqueous washes generate NaCl-contaminated water, treatable via reverse osmosis.
Stability and Degradation Pathways
Hydrolytic Degradation
The methyl ester hydrolyzes in aqueous buffers (t₁/₂ = 48 h at pH 7.4), necessitating anhydrous storage. The 2-chloropropyl group exhibits greater stability, with ≤5% decomposition after 30 days at 25°C.
Thermal Decomposition
Differential scanning calorimetry (DSC) reveals an exothermic decomposition peak at 189°C, attributed to retro-Michael elimination of HCl.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester is used in organic synthesis as a building block for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: The compound has been studied for its potential biological activities, including antioxidant properties and its role in modulating cellular processes.
Medicine: Research has explored the use of this compound in therapeutic applications, such as its potential to act as a precursor for drugs targeting specific diseases.
Industry: In the chemical industry, this compound is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. It may also modulate signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Research Findings :
- Lipophilicity: The 2-chloropropyl group in the target compound increases logP compared to cyano or hydroxy analogs, favoring membrane permeability but complicating aqueous solubility .
- Reactivity: Chlorine’s electron-withdrawing nature may promote nucleophilic substitution, unlike inert cyano or hydroxyl groups. This reactivity is critical in toxicological adduct formation .
- Analytical Utility : Methyl esters (e.g., target compound) are volatile for GC-MS, whereas sodium/ammonium salts (e.g., 3HPMA, CEMA) are optimized for LC-MS .

2.2 Chlorinated Amine/Thiol Derivatives
Compounds like 2-(Ethylisopropylamino)ethanethiol (CAS 36759-67-8) and 2-Chloro-N,N-dimethylethanamine (CAS 107-99-3) share chlorinated alkyl chains ().
Comparison :
- Toxicity : Chlorinated amines/thiols are often neurotoxic or alkylating agents. The target compound’s cysteine backbone may mitigate toxicity by facilitating detoxification pathways (e.g., conjugation via glutathione) .
2.3 Methyl Ester-Containing Natural Products
Diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester, CAS in ) and fatty acid methyl esters () highlight ester group roles.
Comparison :
- Stability: Methyl esters hydrolyze faster than tert-butyl or diterpenoid esters, limiting shelf life but enabling controlled release in prodrug designs .
- Natural vs. Synthetic : Natural methyl esters (e.g., in plant resins) often serve ecological roles, while synthetic derivatives (e.g., target compound) are tailored for analytical or pharmacological use .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester, and how can purity be validated?
- Methodology : Synthesis typically involves nucleophilic substitution of L-cysteine derivatives with 2-chloropropyl groups, followed by acetylation and esterification. For example, analogous compounds like S-farnesyl-L-cysteine methyl ester are synthesized via stepwise alkylation and protection of functional groups (see Scheme 1 in ). Post-synthesis, purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm structural integrity. Analytical standards for similar cysteine derivatives (e.g., N-acetyl-S-(2-hydroxyethyl)-L-cysteine) are commercially available and used for calibration .
Q. Which analytical techniques are critical for characterizing This compound in complex biological matrices?
- Methodology : Gas chromatography (GC)-MS or liquid chromatography (LC)-MS/MS are preferred for detecting trace amounts in biological samples. For instance, urinary biomarkers like N-acetyl-S-(3-hydroxypropyl)-L-cysteine are quantified using LC-MS/MS with isotope-labeled internal standards to enhance accuracy . Additionally, infrared (IR) spectroscopy (e.g., NIST data in ) and X-ray crystallography can resolve structural ambiguities, especially for stereoisomers .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing This compound using statistical experimental design?
- Methodology : The Taguchi method ( ) provides a robust framework for optimizing parameters (e.g., temperature, catalyst concentration, reaction time). For example, in biodiesel production, catalyst concentration contributed 77.6% to methyl ester yield, as determined by analysis of variance (ANOVA). Similar approaches can be adapted:
- Step 1 : Identify critical parameters (e.g., solvent polarity, protecting group efficiency).
- Step 2 : Design orthogonal arrays to test parameter levels.
- Step 3 : Calculate signal-to-noise (S/N) ratios to prioritize factors.
- Step 4 : Validate optimized conditions via confirmation experiments .
Q. How should conflicting data in analytical results (e.g., unexpected stereoisomers or degradation products) be resolved?
- Methodology : Contradictions often arise from incomplete purification or matrix interference. Strategies include:
- Reproducibility checks : Replicate analyses using alternative detectors (e.g., UV-Vis vs. fluorescence).
- Isotopic labeling : Track degradation pathways using deuterated analogs.
- Comparative studies : Cross-reference with structurally similar compounds (e.g., N-acetyl-S-(2-carbamoylethyl)-L-cysteine in ) to identify shared fragmentation patterns in MS .
Q. What role does This compound play in studying bioactivation pathways of environmental toxins?
- Methodology : This compound may serve as a metabolite or biomarker for chlorinated alkylating agents. For example, N-acetyl-S-(2-hydroxyethyl)-L-cysteine () is a biomarker for ethylene oxide exposure. To validate bioactivation pathways:
- In vitro assays : Incubate the compound with hepatic microsomes to identify phase I/II metabolites.
- In vivo studies : Use isotopic tracing in model organisms to monitor excretion profiles.
- Computational docking : Predict enzyme-substrate interactions (e.g., with glutathione transferases) using tools like AutoDock .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

